1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene
Overview
Description
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is a halogenated benzene derivative with the molecular formula C13H9Br2ClO and a molecular weight of 376.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and a phenylmethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Chlorination: The dibromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the chlorine atom.
Phenylmethoxy Substitution: Finally, the phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol (C6H5CH2OH) and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts (Pd/C), bases such as potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene involves its interaction with molecular targets through its halogen and phenylmethoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-3-chloro-2,4-difluorobenzene: Similar structure with additional fluorine atoms.
1,3-Dibromo-5-chlorobenzene: Lacks the phenylmethoxy group but has similar halogenation.
Uniqueness
1,5-Dibromo-3-chloro-2-(phenylmethoxy)benzene is unique due to the presence of the phenylmethoxy group, which imparts distinct reactivity and properties compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
1,5-dibromo-3-chloro-2-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2ClO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUPHLTTDFZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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